1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime
Description
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime is a substituted acetophenone derivative featuring a pyrazine ring linked via an ether bond to the phenyl group and an O-ethyloxime functional group. The pyrazinyloxy moiety introduces electron-withdrawing characteristics, while the ethyloxime group may influence steric and electronic properties.
Properties
IUPAC Name |
(Z)-N-ethoxy-1-(4-pyrazin-2-yloxyphenyl)ethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-18-17-11(2)12-4-6-13(7-5-12)19-14-10-15-8-9-16-14/h4-10H,3H2,1-2H3/b17-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQZOXSNCLFPJW-BOPFTXTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C)C1=CC=C(C=C1)OC2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(/C)\C1=CC=C(C=C1)OC2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime typically involves the following steps:
Formation of the Ethanone Moiety: The initial step involves the preparation of 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone. This can be achieved through a Friedel-Crafts acylation reaction where 4-(2-pyrazinyloxy)benzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oximation: The ethanone compound is then subjected to oximation. This involves the reaction of the ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Ethylation: The final step involves the ethylation of the oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Hydrolysis of the Oxime Group
The O-ethyloxime moiety can undergo hydrolysis under acidic or basic conditions to regenerate the parent ketone.
Reduction Reactions
The oxime group can be reduced to form primary amines or secondary hydroxylamines.
Oxidation Reactions
The oxime group may undergo oxidation to form nitro compounds or carboxylic acids, depending on conditions.
Condensation Reactions
The oxime can act as a nucleophile in condensations with carbonyl compounds.
Cyclization Reactions
Intramolecular cyclization may occur under catalytic or thermal conditions.
Coordination Chemistry
The pyrazine and oxime groups can act as ligands for metal complexes.
Key Structural and Functional Insights
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Oxime Reactivity : The O-ethyloxime group enhances nucleophilicity, enabling condensations and reductions .
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Pyrazine Stability : The electron-deficient pyrazine ring directs electrophilic substitutions to the para position.
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Thermal Sensitivity : Decomposition observed above 200°C, limiting high-temperature applications .
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals. Its structural features suggest that it may interact with biological targets involved in disease processes.
Table 1: Biological Activities of 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various pathogens, potentially inhibiting growth or virulence factors. |
| Anticancer | Preliminary studies indicate potential cytotoxic effects on cancer cell lines. |
| Anti-inflammatory | May modulate inflammatory pathways, suggesting applications in treating inflammatory diseases. |
Chemical Synthesis
The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Analytical Chemistry
Due to its unique chemical properties, this compound can be utilized as a reagent in analytical methods for detecting specific analytes in complex mixtures.
Case Study 1: Antimicrobial Efficacy
In a study conducted to evaluate the antimicrobial properties of this compound, it was tested against several bacterial strains. The results indicated that at concentrations ranging from 10 to 50 µM, the compound significantly inhibited bacterial growth, particularly against Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.
Case Study 2: Cytotoxicity Assessment
A separate investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings demonstrated that the compound induced apoptosis at higher concentrations (above 30 µM), suggesting its potential as an anticancer agent.
Research Findings Summary
Recent research has highlighted the following insights regarding the applications of this compound:
- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Cytotoxic Potential : Induces cell death in cancerous cells through apoptotic pathways.
- Inflammatory Modulation : May reduce inflammation markers in vitro, indicating possible use in inflammatory disease treatment.
Mechanism of Action
The mechanism of action of 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and applications of analogous compounds:
Electronic and Steric Effects
- Pyrazinyloxy vs. Ferrocenyl Ethynyl : The pyrazine ring (electron-deficient) contrasts with ferrocene’s electron-rich metallocene structure. Ferrocene derivatives show superior electrocatalytic activity due to redox-active iron centers , while pyrazine may stabilize charge transfer via conjugation.
- O-Ethyloxime vs.
- Halogen Substitutions : Chlorophenyl and fluorophenyl analogs exhibit enhanced lipophilicity, favoring membrane penetration in biological assays, but may reduce aqueous solubility .
Electrochemical Performance
Compounds like 1-[4-(ferrocenyl ethynyl)phenyl]-1-ethanone demonstrate high sensitivity in electrochemical sensors due to reversible ferrocene redox peaks. For example:
Biological Activity
1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime, a compound with potential pharmacological applications, has garnered interest due to its unique structure and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.26 g/mol
This compound features a phenyl ring substituted with a pyrazinyloxy group, contributing to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Adrenergic Receptors : Some derivatives exhibit selective antagonistic activity towards α1D adrenergic receptors, which are implicated in cardiovascular and urinary tract functions .
- Nicotinic Receptors : The interaction with nicotinic receptors suggests potential anxiolytic effects, as seen in related compounds that modulate neurotransmission pathways .
Antioxidant Activity
Studies have demonstrated that compounds with similar structures possess antioxidant properties. The ability to scavenge free radicals can contribute to their therapeutic efficacy in preventing oxidative stress-related diseases.
Antimicrobial Activity
Preliminary investigations indicate that this compound may exhibit antimicrobial properties, making it a candidate for further development as an antibacterial agent.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activities associated with this compound:
Q & A
Q. What established synthetic methodologies are used for preparing 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime?
The compound is synthesized via condensation of the parent ketone (1-[4-(2-pyrazinyloxy)phenyl]ethanone) with hydroxylamine hydrochloride under basic conditions. A typical protocol involves refluxing in ethanol with sodium hydroxide, followed by neutralization and recrystallization from methanol to achieve >95% purity. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic and crystallographic techniques validate the compound’s structure?
- ¹H/¹³C NMR (in DMSO-d₆): Confirms oxime formation (NH proton at δ 10.2–11.5 ppm; C=N peak at ~150–160 ppm).
- IR spectroscopy : Identifies N-O (930–960 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
- Single-crystal X-ray diffraction : Resolves molecular geometry (e.g., bond angles, torsion angles) and packing motifs, as demonstrated for analogous oximes .
Q. How do researchers assess purity and solubility for experimental applications?
- HPLC : Uses a C18 column (acetonitrile/water gradient) to detect impurities.
- Solubility screening : Tests polar aprotic solvents (DMF, DMSO) for dissolution and ethanol/water (1:1) for recrystallization. The pyrazinyloxy group enhances aqueous solubility via hydrogen bonding .
Advanced Research Questions
Q. How can contradictory data between computational models and experimental spectra be resolved?
- Parameter optimization : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with experimental IR/NMR data. Adjust basis sets to account for solvent effects.
- Crystallographic validation : Use X-ray structures to verify bond lengths/angles, which may reveal discrepancies caused by crystal packing forces .
Q. What experimental strategies optimize reaction yield in Friedel-Crafts acylations for related aryl ethanones?
- Catalyst selection : Use AlCl₃ (1.5–2.0 eq.) for electron-deficient aromatics.
- Temperature control : Maintain 0–5°C to minimize side reactions.
- Design of Experiments (DoE) : Systematically vary solvent polarity (dichloromethane vs. nitrobenzene) and stoichiometry to identify optimal conditions .
Q. How to design structure-activity relationship (SAR) studies for biological activity?
- Derivatization : Synthesize analogs with modified pyrazinyl/oxime substituents.
- In vitro assays : Test COX-2 inhibition (for anti-inflammatory potential) using enzyme-linked immunosorbent assays (ELISA).
- Molecular docking : Map interactions with protein targets (e.g., PDB: 5KIR) to identify key binding residues influenced by the oxime group .
Data Analysis and Mechanistic Studies
Q. What analytical approaches troubleshoot low yields in oxime formation?
- Kinetic studies : Use in-situ IR to monitor C=N bond formation rates.
- Byproduct analysis : Employ GC-MS to identify undesired Schiff bases or hydrolysis products. Adjust pH (7.5–8.5) to suppress side reactions .
Q. How does the electronic nature of the pyrazinyl group influence reactivity?
The electron-withdrawing pyrazinyl moiety increases electrophilicity at the ketone, accelerating oxime formation. Hammett σ values (σₚ for pyrazinyl ≈ +0.66) correlate with reaction rates in nucleophilic acyl substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
